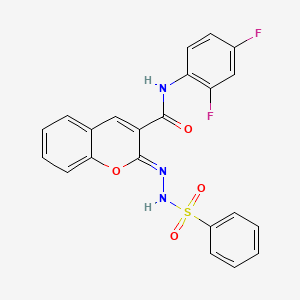
(2Z)-2-(Benzenesulfonamidoimino)-N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2Z)-2-(Benzenesulfonamidoimino)-N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide” is a complex organic compound with a fascinating structure. Let’s break it down:
Chemical Formula: CHFNOS
IUPAC Name: this compound
This compound combines a chromene core with a sulfonamide group, fluorine substituents, and an imino functionality. Its unique arrangement makes it intriguing for various applications.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the deoxyfluorination of alcohols using aryl fluorosulfonates . The reaction proceeds as follows:
Deoxyfluorination: Primary or secondary alcohols react with aryl fluorosulfonates to yield the corresponding alkyl fluorides. The aryl fluorosulfonates serve as efficient deoxyfluorinating reagents due to their easy availability, low cost, and high stability.
Industrial Production: While research laboratories often use custom synthetic routes, industrial production methods may involve large-scale processes. Unfortunately, specific industrial methods for this compound are not widely documented.
Chemical Reactions Analysis
Reactivity: “(2Z)-2-(Benzenesulfonamidoimino)-N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide” can undergo various reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the aromatic rings can be replaced.
Other Transformations: Alkylation, acylation, and cyclization reactions are also possible.
Fluorosulfonates: Used for deoxyfluorination.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products: The specific products depend on the reaction conditions. Alkyl fluorides, reduced derivatives, and substituted compounds are typical outcomes.
Scientific Research Applications
Chemistry:
Fluorination Studies: Researchers explore its reactivity and selectivity in fluorination reactions.
Medicinal Chemistry: Investigating its potential as a drug candidate.
Biological Activity: Assessing its effects on cellular processes.
Drug Development: Exploring its pharmacological properties.
Fine Chemicals:
Materials Science: Investigating its use in materials synthesis.
Mechanism of Action
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing biological processes.
Properties
Molecular Formula |
C22H15F2N3O4S |
|---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(2,4-difluorophenyl)chromene-3-carboxamide |
InChI |
InChI=1S/C22H15F2N3O4S/c23-15-10-11-19(18(24)13-15)25-21(28)17-12-14-6-4-5-9-20(14)31-22(17)26-27-32(29,30)16-7-2-1-3-8-16/h1-13,27H,(H,25,28)/b26-22- |
InChI Key |
QGBMLDWIBUQRDI-ROMGYVFFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=C(C=C(C=C4)F)F |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


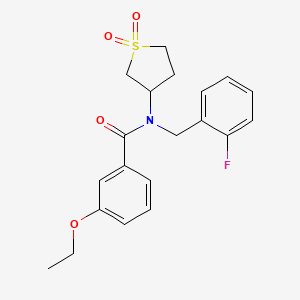
![N-(4-ethoxyphenyl)-2-{3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetamide](/img/structure/B11423968.png)
![Ethyl 1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxylate](/img/structure/B11423974.png)
![N-(4-ethylphenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B11423976.png)
![N-(4-fluorophenyl)-2-[3-(2-methoxyethyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11423982.png)
![4-chloro-N-(3-{[2-(4-chlorophenyl)ethyl]amino}quinoxalin-2-yl)benzenesulfonamide](/img/structure/B11423985.png)
![ethyl 2-(2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11423986.png)
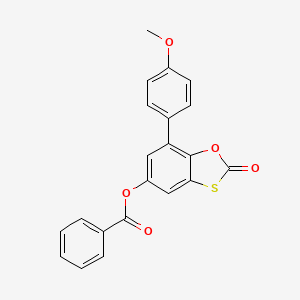
![N-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoxalin-2-yl}-4-methylbenzenesulfonamide](/img/structure/B11423991.png)
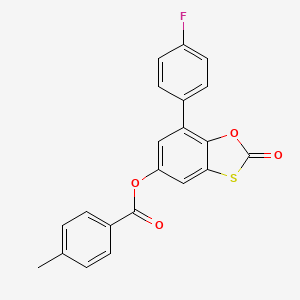
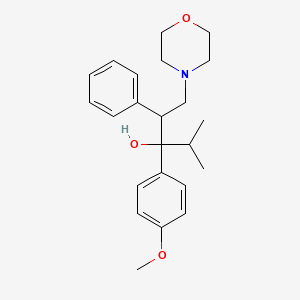
![2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B11423997.png)
![N-(2-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B11424001.png)
![N-{3-[(4-chloro-2-methoxy-5-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B11424003.png)
